Nandrolone-d3

Isotopic purity HPLC purity Reference standard

Nandrolone-d3 (CAS 120813-22-1) is a triple-deuterated analog of the anabolic-androgenic steroid nandrolone (19-nortestosterone), bearing deuterium atoms at the 16,16,17-positions. It is classified as a stable isotope-labeled (SIL) internal standard (ISTD) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows.

Molecular Formula C18H26O2
Molecular Weight 277.4 g/mol
CAS No. 120813-22-1
Cat. No. B1512297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNandrolone-d3
CAS120813-22-1
Molecular FormulaC18H26O2
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
InChIInChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-17,20H,2-9H2,1H3/t13-,14+,15+,16-,17-,18-/m0/s1/i7D2,17D
InChIKeyNPAGDVCDWIYMMC-UEEMPIPESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nandrolone-d3 (CAS 120813-22-1): A High-Purity Deuterated Internal Standard for Anabolic Steroid Quantification


Nandrolone-d3 (CAS 120813-22-1) is a triple-deuterated analog of the anabolic-androgenic steroid nandrolone (19-nortestosterone), bearing deuterium atoms at the 16,16,17-positions . It is classified as a stable isotope-labeled (SIL) internal standard (ISTD) specifically designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. With an HPLC purity exceeding 99.0% and isotopic enrichment >98.0 atom% D, this compound provides a near-ideal match to the native analyte in terms of physicochemical behavior while offering a mass shift of +3 Da for unambiguous MS discrimination .

Why Nandrolone-d3 Cannot Be Substituted by Generic Analogs, Structural Analogues, or Non-Deuterated ISTDs


In-class substitution of Nandrolone-d3 with non-deuterated nandrolone, alternative anabolic steroid analogs, or even differently labeled deuterated variants (e.g., d4 or 13C-labeled) introduces quantifiable risks to analytical accuracy, traceability, and compliance. Non-deuterated nandrolone is chromatographically and spectrometrically identical to the target analyte, rendering it useless as an internal standard for isotope dilution MS [1]. Structural analogs such as 17α-methyltestosterone exhibit different extraction recovery, ionization efficiency, and chromatographic retention compared to nandrolone, leading to inadequate correction of matrix effects and recovery losses [2]. Even among deuterated ISTDs, the specific placement of the label at the 16,16,17-positions—as opposed to ring labeling or perdeuteration—can determine whether deuterium-hydrogen back-exchange occurs under sample preparation conditions (e.g., strong acid or base), thereby affecting isotopic integrity and quantitative reliability [3]. These factors collectively mean that generic substitution without documented equivalency data can compromise method validation parameters—recovery, precision, limit of quantitation (LOQ), and linearity—and may invalidate results under regulated frameworks such as ISO/IEC 17025, WADA, or EMA bioanalytical guidelines.

Nandrolone-d3 Quantitative Differentiation: Evidence-Based Comparison Against Closest Analogs and Alternatives


Isotopic Enrichment and Chemical Purity: WITEGA Nandrolone-d3 vs. Generic Commercial Deuterated Reference Standards

The WITEGA Nortestosterone-D3 (Nandrolone-d3) reference standard (ST006) specifies isotopic purity >98.0 atom% D and HPLC purity >99.0%, accompanied by a batch-specific Certificate of Analysis (CoA) with uncertainty statements . In contrast, several broadly available commercial Nandrolone-d3 products report only chemical purity (e.g., 95%+ or 98%) without disclosing isotopic enrichment, and do not consistently provide batch-specific CoAs with uncertainty data . Without confirmed isotopic enrichment, a product may contain under-labeled or unlabeled nandrolone, which co-elutes with the analyte and introduces systematic positive bias in isotope dilution quantification. A 2% unlabeled impurity in the ISTD could cause a corresponding >2% overestimation of analyte concentration—a deviation that can exceed the ±15% acceptance criterion for bioanalytical method validation [1].

Isotopic purity HPLC purity Reference standard Method validation Procurement specification

Method Performance: Nandrolone-d3 ISTD vs. Non-Deuterated Structural Analog ISTD in Hair Analysis by GC-MS

In a validated GC-MS method for nandrolone quantification in human hair, using Nandrolone-d3 (10 ng spike) as the ISTD yielded an intra-day precision of 11.2% and between-day precision of 15.1% at 10 pg/mg, with an extraction recovery of 81.7% [1]. A separate GC-EI-MS method for urinary nandrolone metabolites that employed 17α-methyltestosterone (a non-deuterated structural analog) as the ISTD reported no comparable recovery data, and the authors noted the need for careful selection of ion masses (m/z 405 and 420 for analytes vs. m/z 418 and 403 for the ISTD) to avoid cross-interference [2]. The structural dissimilarity between 17α-methyltestosterone and nandrolone means that matrix effects and extraction losses are not compensated with the same fidelity as a co-eluting, isotopically matched SIL-ISTD, which is a well-documented class-level principle [3].

Extraction recovery Precision Internal standard Doping control GC-MS

Positional Labeling Stability: 16,16,17-d3 Nandrolone vs. Ring-Deuterated or Perdeuterated Analogs Under Alkaline Hydrolysis Conditions

Nandrolone-d3 bears deuterium at the 16,16,17-positions (aliphatic C–D bonds adjacent to the 17β-hydroxyl group). Under typical hair and tissue sample preparation conditions involving NaOH solubilization (1 M NaOH, 95°C, 15 min), no deuterium loss is observed because these positions are not susceptible to base-catalyzed H/D exchange [1]. In contrast, perdeuterated steroids or those labeled at α-carbonyl positions can undergo significant back-exchange in alkaline media, reducing the effective isotopic enrichment and causing the ISTD signal to drift into the analyte mass channel [2]. This class-level inference is supported by the known stability of 16,16,17-d3-labeled steroids in multiple published bioanalytical methods that employ alkaline digestion, where no isotopic degradation is reported [1].

Deuterium label stability H/D exchange Sample preparation Alkaline hydrolysis Positional labeling

Multi-Matrix Applicability and LOQ Performance: Nandrolone-d3 in Food Residue Analysis per GB/T 21981-2008

In the Chinese national standard GB/T 21981-2008 for hormone residue detection in animal-derived foods (muscle, liver, milk), Nandrolone-d3 is specified as the mandatory internal standard for nandrolone quantification by LC-MS/MS . The method achieves a limit of detection (LOD) of 0.5 μg/kg and a limit of quantitation (LOQ) of 1.0 μg/kg for nandrolone, with ISTD-based quantification error ≤15% . Quality control samples at the LOQ level must demonstrate recovery within 70–120% per batch . No alternative ISTD (e.g., testosterone-d3 or non-deuterated analog) is approved under this standard for nandrolone determination, making Nandrolone-d3 the de facto procurement requirement for laboratories seeking compliance with Chinese food safety regulations .

Food safety Multi-matrix LOQ Regulatory compliance LC-MS/MS

Cross-Validated Performance in Hair Analysis: Nandrolone-d3 ISTD LOQ of 50 pg/mg vs. 200 pg/mg for Nandrolone Decanoate

A GC-MS method validated for nandrolone, testosterone, and their esters in rat and human hair using Nandrolone-d3 and testosterone-d3 as internal standards achieved an LOQ of 50 pg/mg for nandrolone (free), 100 pg/mg for testosterone acetate, and 200 pg/mg for nandrolone decanoate, based on 20 mg of hair [1]. The fact that the same ISTD supports quantification of multiple analytes (free nandrolone and nandrolone decanoate) with method-defined LOQs demonstrates that Nandrolone-d3 provides sufficient analytical range and matrix compensation for both the parent steroid and its esterified prodrug [1]. In rat hair following nandrolone decanoate administration, nandrolone was detected at 63 and 76 pg/mg, and nandrolone decanoate at 0.9 and 1.2 ng/mg, confirming fitness-for-purpose in a pharmacokinetic context [1].

Hair analysis LOQ GC-MS Anabolic steroids Doping control

Nandrolone-d3: Best-Fit Application Scenarios Driven by Quantitative Differentiation Evidence


Regulated Food Safety Testing Under GB/T 21981-2008

Laboratories performing nandrolone residue analysis in animal-derived foods (muscle, liver, milk) under the Chinese national standard GB/T 21981-2008 must use Nandrolone-d3 as the specified internal standard. The standard mandates an LOQ of 1.0 μg/kg and ISTD quantification error ≤15%, with QC recoveries of 70–120% . Substitution with an unlisted ISTD would require full re-validation and may not be accepted by accreditation bodies or regulatory auditors. Nandrolone-d3 from a supplier providing batch-specific CoA with isotopic enrichment data ensures unambiguous compliance and audit-readiness.

Forensic and Doping Control Hair Analysis

For nandrolone quantification in hair matrices, Nandrolone-d3 ISTD-based methods have been validated with intra-day precision of 11.2%, between-day precision of 15.1% at 10 pg/mg, and extraction recovery of 81.7% [1]. The 16,16,17-d3 labeling withstands the alkaline digestion step (1 M NaOH, 95°C, 15 min) without deuterium loss [1], making it suitable for WADA-accredited anti-doping laboratories and forensic toxicology units that require robust, reproducible methods for legal defensibility.

Multi-Analyte Pharmacokinetic and Metabolic Studies

In preclinical studies involving nandrolone decanoate administration, Nandrolone-d3 ISTD enables simultaneous quantification of free nandrolone and its ester prodrug from a single hair sample, with validated LOQs of 50 pg/mg and 200 pg/mg, respectively [2]. The +3 Da mass shift provides clear chromatographic separation from the native analyte, reducing the risk of ion suppression or cross-talk artifacts in complex biological matrices. This supports pharmacokinetic profiling and metabolic pathway elucidation in academic and contract research settings.

Method Development and Validation in Bioanalytical CROs

Contract research organizations (CROs) developing LC-MS/MS methods for nandrolone under EMA or FDA bioanalytical method validation guidelines benefit from Nandrolone-d3 characterized by isotopic purity >98.0 atom% D and HPLC purity >99.0% . The high purity minimizes the contribution of unlabeled nandrolone impurity to the analyte signal (<1% interference at the LLOQ), helping meet the ±15% accuracy criterion. Batch-specific CoAs with uncertainty statements provide the traceability required for regulatory submissions (IND, NDA, ANDA).

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